molecular formula C12H16O3S B12438236 Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate

Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate

Cat. No.: B12438236
M. Wt: 240.32 g/mol
InChI Key: ZAYMVLHANSCUMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate is an organic compound with the molecular formula C₁₂H₁₆O₃S and a molecular weight of 240.32 g/mol . This compound is characterized by the presence of an ethyl ester group, a phenyl ring substituted with a hydroxyethyl group, and a sulfanyl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate typically involves the reaction of 4-(1-hydroxyethyl)phenylthiol with ethyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions

Scientific Research Applications

Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the sulfanyl group can undergo redox reactions, influencing cellular redox balance. The ester group can be hydrolyzed by esterases, releasing the active carboxylic acid form, which can interact with various enzymes and receptors .

Comparison with Similar Compounds

Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate can be compared with similar compounds such as:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H16O3S

Molecular Weight

240.32 g/mol

IUPAC Name

ethyl 2-[4-(1-hydroxyethyl)phenyl]sulfanylacetate

InChI

InChI=1S/C12H16O3S/c1-3-15-12(14)8-16-11-6-4-10(5-7-11)9(2)13/h4-7,9,13H,3,8H2,1-2H3

InChI Key

ZAYMVLHANSCUMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=CC=C(C=C1)C(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.